molecular formula C24H23FN2O B592916 5-Fluoro-MN-24 CAS No. 1445580-60-8

5-Fluoro-MN-24

Cat. No.: B592916
CAS No.: 1445580-60-8
M. Wt: 374.4 g/mol
InChI Key: DJKVOBZLMBHFKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro NNEI involves the introduction of a fluorine atom to the terminal carbon of the pentyl chain of NNEI. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for 5-fluoro NNEI are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of fluorinating agents, and maintaining stringent quality control measures to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-fluoro NNEI undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the indole ring or other functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 5-fluoro NNEI. These products can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Similar Compounds

    NNEI: The parent compound without the fluorine atom.

    JWH 018: Another synthetic cannabinoid with a similar structure but different functional groups.

    5-fluoro JWH 018: A fluorinated analog of JWH 018.

Uniqueness

5-fluoro NNEI is unique due to the presence of the fluorine atom at the terminal carbon of the pentyl chain. This modification increases its binding affinity for cannabinoid receptors, making it more potent than its non-fluorinated counterpart . Additionally, the fluorine atom can influence the compound’s metabolic stability and toxicity profile .

Properties

IUPAC Name

1-(5-fluoropentyl)-N-naphthalen-1-ylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKVOBZLMBHFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032710
Record name 5F-NNE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445580-60-8
Record name 1-(5-Fluoropentyl)-N-1-naphthalenyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445580-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-MN-24
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445580608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5F-NNE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-MN-24
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T22QDP4D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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